molecular formula C9H15NO B12861131 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one

Cat. No.: B12861131
M. Wt: 153.22 g/mol
InChI Key: KGNVHNRJFRQKKZ-UHFFFAOYSA-N
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Description

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one is an organic compound belonging to the pyrrole family. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by its isopropyl and dimethyl substituents, which may influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one can be achieved through various methods, including:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the pyrrole ring.

    Substitution Reactions: Introducing isopropyl and dimethyl groups through substitution reactions on a pre-formed pyrrole ring.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and yields.

    Optimized Reaction Conditions: Controlling temperature, pressure, and solvent conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to form different derivatives.

    Substitution: Reactions with electrophiles or nucleophiles to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce various functional groups.

Scientific Research Applications

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one may have applications in various fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its potential as a pharmaceutical intermediate.

    Industry: Utilization in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one exerts its effects may involve:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole: The parent compound without substituents.

    3-Methylpyrrole: A similar compound with a methyl group at the 3-position.

    5,5-Dimethylpyrrol-2-one: A compound with dimethyl groups at the 5-position.

Uniqueness

3-Isopropyl-5,5-dimethyl-1H-pyrrol-2(5H)-one’s unique combination of isopropyl and dimethyl substituents may confer distinct chemical properties and reactivity compared to other pyrrole derivatives.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

5,5-dimethyl-3-propan-2-yl-1H-pyrrol-2-one

InChI

InChI=1S/C9H15NO/c1-6(2)7-5-9(3,4)10-8(7)11/h5-6H,1-4H3,(H,10,11)

InChI Key

KGNVHNRJFRQKKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(NC1=O)(C)C

Origin of Product

United States

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